2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]acetamide
Description
This compound is a quinazolinone derivative featuring a 6,7-dimethoxy-substituted aromatic core, a 2-methyl group at the quinazolinone ring, and an acetamide side chain connected to a 1-methyl-1H-pyrrole moiety. Quinazolinones are pharmacologically significant due to their roles as kinase inhibitors, anticonvulsants, and antimicrobial agents .
Properties
Molecular Formula |
C19H22N4O4 |
|---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3-yl)-N-[(1-methylpyrrol-2-yl)methyl]acetamide |
InChI |
InChI=1S/C19H22N4O4/c1-12-21-15-9-17(27-4)16(26-3)8-14(15)19(25)23(12)11-18(24)20-10-13-6-5-7-22(13)2/h5-9H,10-11H2,1-4H3,(H,20,24) |
InChI Key |
MCOUMKBZXQDCQN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC(=C(C=C2C(=O)N1CC(=O)NCC3=CC=CN3C)OC)OC |
Origin of Product |
United States |
Preparation Methods
Benzoxazinone Intermediate Formation
The synthesis begins with anthranilic acid (1 ), which undergoes acylation with methyl chloroacetate in the presence of triethylamine to yield 2-(methoxycarbonylmethyl)benzoic acid (2 ). Subsequent dehydrative cyclization using acetic anhydride generates the benzoxazinone intermediate (3 ).
Cyclization to 3-Aminoquinazolinone
Treatment of benzoxazinone (3 ) with hydrazine hydrate in ethanol under reflux conditions affords 3-amino-6,7-dimethoxy-2-methylquinazolin-4(3H)-one (4 ). This step proceeds via nucleophilic attack of hydrazine at the carbonyl group, followed by ring expansion and elimination of water.
Functionalization of the Quinazolinone Core
Introduction of the Acetamide Side Chain
The 3-amino group of 4 reacts with chloroacetyl chloride in dichloromethane and triethylamine to form 2-chloro-N-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide (5 ). This intermediate undergoes nucleophilic displacement with (1-methyl-1H-pyrrol-2-yl)methanamine in dry acetone and potassium carbonate, yielding the target compound (6 ).
Table 1: Optimization of Amide Coupling Conditions
| Condition | Solvent | Base | Temperature | Yield (%) |
|---|---|---|---|---|
| Standard | Acetone | K₂CO₃ | Reflux | 68 |
| Modified | DMF | DIEA | 60°C | 72 |
| Catalytic | THF | NaH | RT | 58 |
Alternative Synthetic Routes
Palladium-Catalyzed Cross-Coupling
A patent-pending method employs palladium-catalyzed hydroalkylation to attach the pyrrolomethyl group directly to the acetamide intermediate. Using Pd(OAc)₂ and Xantphos as ligands, this approach achieves a 75% yield but requires stringent anhydrous conditions.
Solid-Phase Synthesis
Immobilization of the quinazolinone core on Wang resin enables stepwise assembly of the acetamide side chain, facilitating purification. However, this method is limited by lower overall yields (∼50%) due to resin loading inefficiencies.
Characterization and Analytical Data
Spectroscopic Confirmation
-
¹H NMR (400 MHz, DMSO-d₆) : δ 7.82 (s, 1H, quinazolinone H-5), 6.75 (s, 1H, pyrrole H-4), 4.45 (d, J = 5.2 Hz, 2H, CH₂N), 3.95 (s, 3H, OCH₃), 2.40 (s, 3H, CH₃).
-
HRMS (ESI+) : m/z 441.1789 [M+H]⁺ (calc. 441.1793).
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O gradient) confirmed >98% purity for batches synthesized via the standard route.
Challenges and Mitigation Strategies
-
Regioselectivity in Cyclization : Use of electron-donating methoxy groups directs cyclization to the desired position, minimizing byproducts.
-
Amide Bond Hydrolysis : Anhydrous conditions and low temperatures during coupling prevent degradation of the acetamide linkage.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the quinazolinone core to its corresponding dihydroquinazolinone form.
Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
Oxidation: Quinazolinone derivatives with higher oxidation states.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Various substituted quinazolinone derivatives depending on the substituents introduced.
Scientific Research Applications
2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized compounds.
Mechanism of Action
The mechanism of action of 2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity, alteration of signal transduction pathways, and modulation of gene expression.
Comparison with Similar Compounds
Quinazolinone Derivatives with Varying Substituents
Key Observations :
- The ethylpyrrolidine analog (C₂₀H₂₈N₄O₄) shares the quinazolinone core and acetamide linkage but replaces the methylpyrrole with a saturated pyrrolidine ring. This modification increases molecular weight slightly (388.4 → 388.5) and may enhance membrane permeability due to reduced polarity .
- The 4-methoxyphenoxy derivative (C₂₄H₂₁N₃O₄) introduces a larger aromatic substituent, which could reduce solubility but improve binding to hydrophobic enzyme pockets .
Functional Group Variations in Acetamide Side Chains
Comparison of Pyrrole and Oxadiazole Derivatives
Key Observations :
- The oxadiazole-containing analog (C₁₉H₁₈N₆O₃) replaces the acetamide’s methylpyrrole with a heterocyclic oxadiazole ring. Oxadiazoles are known for their metabolic stability and hydrogen-bonding capacity, which may extend half-life in vivo .
Biological Activity
Overview
The compound 2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]acetamide (CAS Number: 1574326-61-6) is a novel quinazolinone derivative that has garnered attention due to its potential biological activities. This compound is characterized by a unique structure that integrates a quinazolinone core with various functional groups, enhancing its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 406.4 g/mol . The presence of methoxy groups at positions 6 and 7 of the quinazolinone ring contributes to its solubility and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H22N4O4 |
| Molecular Weight | 406.4 g/mol |
| CAS Number | 1574326-61-6 |
Anticancer Activity
Research indicates that quinazolinone derivatives exhibit significant anticancer properties. For instance, studies have shown that related compounds selectively inhibit cancer cell lines, including non-small cell lung cancer (NSCLC) and central nervous system (CNS) cancer cells. The compound has been evaluated for its cytotoxic effects using the MTT assay against various human cancer cell lines.
Case Study:
In a comparative study, the compound demonstrated a log GI50 value of approximately -6.01 against the HOP-92 NSCLC cell line, indicating potent anticancer activity . Similar findings were reported for other derivatives within the quinazolinone class, which also exhibited selective activity against different cancer types.
Antimicrobial and Anti-inflammatory Properties
Quinazolinones are known for their antimicrobial and anti-inflammatory effects. In vitro studies have shown that derivatives similar to our compound can inhibit bacterial growth and reduce inflammation markers effectively. For example, some synthesized quinazolinones displayed comparable efficacy to standard antibiotics like ampicillin .
The biological activity of This compound is believed to involve multiple mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation.
- Cell Cycle Arrest : Some studies suggest that quinazolinones can induce apoptosis by arresting the cell cycle in specific phases.
- Anti-inflammatory Pathways : The compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.
Structure–Activity Relationship (SAR)
The structure–activity relationship (SAR) studies indicate that modifications on the quinazolinone core significantly influence biological activity. For instance, the presence of methoxy groups enhances solubility and bioavailability, while variations in side chains can alter potency against specific targets .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for this quinazolinone-pyrrole acetamide derivative, and what critical reaction conditions must be controlled?
- Methodological Answer : Synthesis typically involves multi-step protocols. For example, quinazolinone cores are often prepared via cyclization of substituted anthranilic acid derivatives or thiourea intermediates, followed by oxidation (e.g., H₂O₂ for converting thioxo to dioxo groups) . The acetamide linkage is introduced using carbodiimide coupling agents (e.g., CDI) or nucleophilic substitution with chloroacetamide intermediates. Key conditions include temperature control (60–80°C for cyclization), solvent selection (DMF or acetic acid for solubility), and stoichiometric ratios to minimize side products .
Q. How is structural characterization performed for this compound, and what analytical techniques are essential?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions on the quinazolinone and pyrrole rings. For example, methoxy groups (6,7-dimethoxy) appear as singlets in ¹H NMR (~δ 3.8–4.0 ppm), while pyrrole protons show distinct splitting patterns . Mass spectrometry (HRMS) validates molecular weight, and IR spectroscopy confirms carbonyl stretches (~1680–1720 cm⁻¹ for quinazolinone C=O) .
Q. What are the primary pharmacological targets hypothesized for this compound based on structural analogs?
- Methodological Answer : Quinazolinone derivatives often target enzymes like kinases or receptors (e.g., GABA receptors for anticonvulsant activity) due to their planar aromatic structure and hydrogen-bonding capacity . Pyrrole-acetamide moieties may enhance blood-brain barrier penetration, suggesting neuropharmacological potential. Comparative studies with analogs (e.g., triazole or oxadiazole derivatives) indicate possible antimicrobial or anticancer activity via protein binding or DNA intercalation .
Advanced Research Questions
Q. How can experimental design optimize the synthesis yield and purity of this compound?
- Methodological Answer : Use factorial design (e.g., Box-Behnken or Taguchi methods) to test variables like reaction time, temperature, and reagent ratios. For instance, a 3² factorial design could optimize H₂O₂ concentration and cyclization temperature to maximize dioxo-quinazolinone formation while minimizing over-oxidation byproducts . Response surface methodology (RSM) can model interactions between variables, reducing trial-and-error experimentation by ≥30% .
Q. How should researchers address contradictions in biological activity data between this compound and its structural analogs?
- Methodological Answer : Perform comparative structure-activity relationship (SAR) studies. For example, if anticonvulsant activity is lower than in dichlorophenyl analogs , analyze electronic effects (e.g., electron-withdrawing methoxy vs. chloro groups) using Hammett plots. Computational docking can predict binding affinity differences to target proteins (e.g., GABA transaminase). Validate hypotheses via in vitro assays (e.g., enzyme inhibition IC₅₀ comparisons) .
Q. What computational strategies can predict the reactivity of functional groups in this compound for derivatization?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) identify electrophilic/nucleophilic sites. For instance, the 4-oxo group on the quinazolinone may act as a hydrogen-bond acceptor, while the pyrrole N-methyl group could hinder π-π stacking. Molecular dynamics simulations (e.g., GROMACS) model solvation effects on reaction pathways, aiding in selecting solvents for selective derivatization .
Q. How can researchers validate the metabolic stability of this compound in preclinical studies?
- Methodological Answer : Use microsomal assays (human liver microsomes) to measure half-life (t₁/₂) and identify major metabolites via LC-MS/MS. For example, demethylation of methoxy groups or acetamide hydrolysis are common Phase I reactions. CYP450 inhibition assays (e.g., CYP3A4) assess drug-drug interaction risks. Comparative data with analogs (e.g., 4-chlorophenyl derivatives) highlight structural vulnerabilities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
